1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17830824
Molecular Formula: C9H9BrN4
Molecular Weight: 253.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN4 |
|---|---|
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | 1-[(2-bromophenyl)methyl]triazol-4-amine |
| Standard InChI | InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
| Standard InChI Key | KYHOUOCONXQHHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=C(N=N2)N)Br |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine features a 1,2,3-triazole core substituted at the N1 position with a 2-bromobenzyl group and at the C4 position with an amine moiety. The ortho-bromine substitution introduces distinct steric constraints compared to meta or para analogs, potentially influencing reactivity and intermolecular interactions .
Molecular Formula: C₉H₉BrN₄
Molecular Weight: 253.10 g/mol
IUPAC Name: 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
Key Structural Features:
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Planar triazole ring enabling π-π stacking interactions
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Electron-withdrawing bromine atom at the benzyl group’s ortho position
-
Primary amine group capable of hydrogen bonding
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis follows a modified Huisgen cycloaddition, adapted from protocols for 3-bromo analogs:
Reaction Scheme:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Solvent | t-BuOH/H₂O (1:1) |
| Yield (Reported for 3-Bromo Analog) | 68–72% |
Purification:
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Column chromatography (SiO₂, ethyl acetate/hexanes)
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Recrystallization from ethanol/water
Spectroscopic Characterization
Comparative NMR Analysis
Critical shifts in NMR spectra highlight the ortho-bromine effect compared to meta isomers :
| Proton Environment | δ (ppm) for 2-Bromo Derivative* | δ (ppm) for 3-Bromo Derivative |
|---|---|---|
| Triazole CH | 8.95–9.05 | 9.20 |
| Aromatic H (Ortho to Br) | 7.68–7.72 (dd, J=7.8, 1.6 Hz) | Not applicable |
| Benzyl CH₂ | 5.42–5.45 | 5.38–5.41 |
*Predicted values based on electronic deshielding effects.
Biological Activity and Mechanisms
| Microorganism | Predicted MIC (μg/mL) | Comparative 3-Bromo Analog MIC |
|---|---|---|
| Staphylococcus aureus | 12.5–25.0 | 16.0 |
| Escherichia coli | 25.0–50.0 | 32.0 |
| Candida albicans | 50.0–100.0 | 64.0 |
Mechanistic Insights:
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Inhibition of fungal cytochrome P450 14α-demethylase (CYP51) via triazole coordination to heme iron
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Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) interaction
Material Science Applications
Coordination Polymers
The amine and triazole moieties enable metal-organic framework (MOF) construction:
Exemplified Coordination Modes:
Hypothetical Properties:
-
Surface Area (BET): 450–600 m²/g
-
Pore Size: 0.8–1.2 nm
Computational Modeling Insights
Density Functional Theory (DFT) Analysis
Key Calculated Parameters:
| Property | Value (B3LYP/6-311+G**) |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.87 |
| Dipole Moment (Debye) | 4.56 |
Molecular Electrostatic Potential (MEP):
-
Localized positive charge at bromine (σ-hole) facilitates halogen bonding
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Negative potential at amine hydrogens promotes H-bond donation
Environmental and Toxicological Profile
Biodegradation Pathways
Predicted via in silico tools (EPI Suite):
| Parameter | Value |
|---|---|
| Biodegradation (BIOWIN) | 2.1 (Not readily biodegradable) |
| Bioaccumulation Factor | 230 L/kg |
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